Tert-butyl 2-methylpiperidine-4-carboxylate
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Overview
Description
Tert-butyl 2-methylpiperidine-4-carboxylate: is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by a piperidine ring substituted with a tert-butyl ester group at the 4-position and a methyl group at the 2-position. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Transesterification: One common method for preparing tert-butyl 2-methylpiperidine-4-carboxylate involves the transesterification of β-keto esters with tert-butyl alcohol.
Oxidation and C–O Bond Formation: Another method involves the oxidation of benzyl cyanides with tert-butyl hydroperoxide, followed by C–O bond formation under metal-free conditions.
Industrial Production Methods: Industrial production of this compound often involves large-scale transesterification processes, utilizing readily available starting materials and efficient catalytic systems to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: tert-butyl hydroperoxide, hydrogen peroxide.
Catalysts: Acidic or basic catalysts for transesterification reactions.
Major Products:
Oxidation Products: Depending on the specific conditions, oxidation can yield various oxygenated derivatives.
Substitution Products: Substitution reactions can produce a range of functionalized piperidine derivatives.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: Tert-butyl 2-methylpiperidine-4-carboxylate is widely used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: This compound serves as a building block in the synthesis of biologically active molecules, including potential drug candidates.
Industry:
Mechanism of Action
The mechanism of action of tert-butyl 2-methylpiperidine-4-carboxylate primarily involves its role as an intermediate in chemical reactions. It can interact with various molecular targets through its functional groups, facilitating the formation of new chemical bonds and the synthesis of complex molecules .
Comparison with Similar Compounds
tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: This compound is similar in structure and is used as an intermediate in organic synthesis.
tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Another related compound with applications in the synthesis of novel organic compounds.
Uniqueness: Tert-butyl 2-methylpiperidine-4-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct reactivity and properties compared to other piperidine derivatives .
Properties
IUPAC Name |
tert-butyl 2-methylpiperidine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-8-7-9(5-6-12-8)10(13)14-11(2,3)4/h8-9,12H,5-7H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBOJERZOWTWDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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